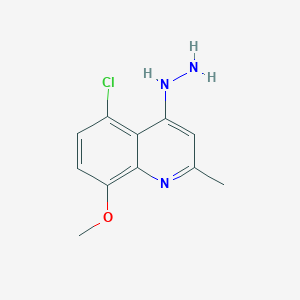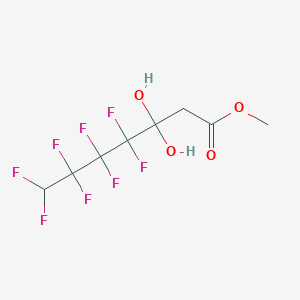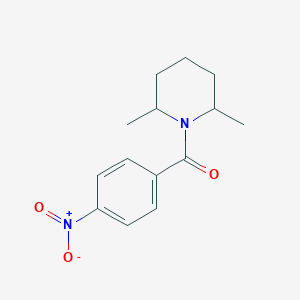![molecular formula C30H38N4O7 B14151554 N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine CAS No. 50305-29-8](/img/structure/B14151554.png)
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine is a synthetic dipeptide compound. It is composed of two amino acids, L-tryptophan and L-lysine, each protected by different carbamate groups. The benzyloxycarbonyl group protects the L-tryptophan, while the tert-butoxycarbonyl group protects the L-lysine. These protective groups are often used in peptide synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine typically involves the following steps:
Protection of L-tryptophan: L-tryptophan is first protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of L-lysine: L-lysine is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base.
Coupling Reaction: The protected L-tryptophan and L-lysine are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the dipeptide.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine can undergo various chemical reactions, including:
Deprotection Reactions: The protective groups can be removed under acidic or basic conditions. For example, the tert-butoxycarbonyl group can be removed using trifluoroacetic acid, while the benzyloxycarbonyl group can be removed using hydrogenation.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for tert-butoxycarbonyl group removal; hydrogenation for benzyloxycarbonyl group removal.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.
Major Products Formed
Deprotection: L-tryptophan and L-lysine.
Coupling: Longer peptide chains.
科学的研究の応用
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
作用機序
The mechanism of action of N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The protective groups can be removed to expose the active sites of the amino acids, allowing them to participate in biochemical reactions.
類似化合物との比較
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine can be compared with other protected dipeptides such as:
N-[(benzyloxy)carbonyl]-L-proline: Similar protective group but different amino acid.
N-[(benzyloxy)carbonyl]-L-cysteine: Similar protective group but different amino acid.
N-[(tert-butoxycarbonyl)-L-lysine]: Similar protective group but different amino acid.
These compounds share similar protective groups but differ in their amino acid composition, leading to different chemical properties and applications.
特性
CAS番号 |
50305-29-8 |
|---|---|
分子式 |
C30H38N4O7 |
分子量 |
566.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C30H38N4O7/c1-30(2,3)41-28(38)31-16-10-9-15-24(27(36)37)33-26(35)25(17-21-18-32-23-14-8-7-13-22(21)23)34-29(39)40-19-20-11-5-4-6-12-20/h4-8,11-14,18,24-25,32H,9-10,15-17,19H2,1-3H3,(H,31,38)(H,33,35)(H,34,39)(H,36,37)/t24-,25-/m0/s1 |
InChIキー |
CLRZFYOVDKRCGC-DQEYMECFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


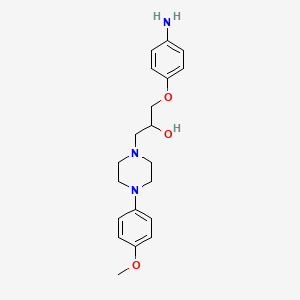
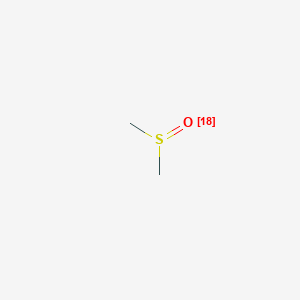
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)


![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)

![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)
